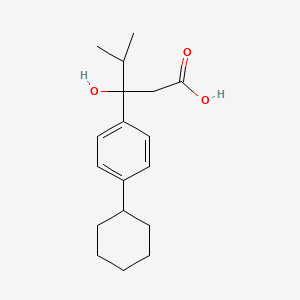
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- is a complex organic compound with a unique structure. It consists of 26 hydrogen atoms, 18 carbon atoms, and 3 oxygen atoms, making a total of 47 atoms . The compound is characterized by its multiple bonds, aromatic rings, and six-membered rings .
Preparation Methods
The synthesis of Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- involves several steps. The synthetic routes typically include the formation of the cyclohexyl ring and the introduction of the hydroxy and isopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. Industrial applications could include its use in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-isopropyl-, (±)- can be compared with other similar compounds, such as hydrocinnamic acid derivatives and other cyclohexyl-containing molecules. Its uniqueness lies in its specific structure, which imparts distinct chemical and physical properties. Similar compounds may include hydrocinnamic acid, p-cyclohexyl-beta-hydroxy-beta-methyl-, and other related derivatives .
Properties
CAS No. |
95711-60-7 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C18H26O3/c1-13(2)18(21,12-17(19)20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14,21H,3-7,12H2,1-2H3,(H,19,20) |
InChI Key |
YKKFKTBNGFGSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)(C1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















